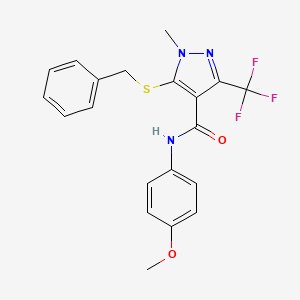

5-(benzylsulfanyl)-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

CAS No.: 321553-38-2

Cat. No.: VC4798255

Molecular Formula: C20H18F3N3O2S

Molecular Weight: 421.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321553-38-2 |

|---|---|

| Molecular Formula | C20H18F3N3O2S |

| Molecular Weight | 421.44 |

| IUPAC Name | 5-benzylsulfanyl-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C20H18F3N3O2S/c1-26-19(29-12-13-6-4-3-5-7-13)16(17(25-26)20(21,22)23)18(27)24-14-8-10-15(28-2)11-9-14/h3-11H,12H2,1-2H3,(H,24,27) |

| Standard InChI Key | VLULHANOSKJVLK-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole core (C₃H₃N₂) substituted at the 1-, 3-, 4-, and 5-positions:

-

1-Position: Methyl group (-CH₃), enhancing metabolic stability.

-

3-Position: Trifluoromethyl (-CF₃), a lipophilic moiety that improves membrane permeability and binding affinity .

-

4-Position: Carboxamide group (-CONH-) linked to a 4-methoxyphenyl ring, contributing to hydrogen-bonding interactions with biological targets .

-

5-Position: Benzylsulfanyl (-S-CH₂-C₆H₅), which modulates electronic properties and steric bulk.

The molecular formula is C₂₀H₁₈F₃N₃O₂S, with a molecular weight of 421.44 g/mol. The IUPAC name is 5-benzylsulfanyl-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.

Synthesis and Preparation

Key Synthetic Steps

The synthesis involves a multi-step protocol (Figure 1):

-

Pyrazole Core Formation: Cyclization of α,β-unsaturated ketones (e.g., 2,2,2-trifluoroethyl 2-(ethoxymethyl)-4,4-difluoro-3-oxobutanoate) with methylhydrazine under basic conditions (<60°C) . Elevated temperatures reduce yields due to side reactions .

-

Carboxylic Acid Derivatization: Hydrolysis of the ester intermediate (e.g., ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) using potassium hydroxide, followed by acidification to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (59% yield) .

-

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) under reflux to produce 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride .

-

Final Coupling: Reaction of the acyl chloride with 4-methoxyaniline and benzyl mercaptan to introduce the carboxamide and benzylsulfanyl groups.

Critical Parameters:

Biological Activities

Antimicrobial Properties

Compounds with sulfur-containing substituents (e.g., benzylsulfanyl) demonstrate activity against Staphylococcus aureus and Escherichia coli . For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives inhibit Bacillus subtilis at 40 µg/mL . The trifluoromethyl group’s electronegativity likely disrupts microbial cell membranes .

Anticancer Activity

Pyrazole carboxamides induce apoptosis in cancer cells by modulating Bcl-2 and caspase-3 pathways . Analogous compounds like (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenylethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide inhibit A549 lung cancer cell growth (IC₅₀ = 3.12–4.94 µM) .

Chemical and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 421.44 g/mol |

| Solubility | Low in water; soluble in DMSO, THF |

| Melting Point | 195–196°C (intermediate) |

| LogP | ~3.5 (estimated) |

| Stability | Stable under anhydrous conditions |

Comparative Analysis of Pyrazole Derivatives

The benzylsulfanyl group in the target compound increases steric bulk compared to phenyl analogs, potentially enhancing selectivity for hydrophobic binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume